molecular formula C15H11NS B10801603 2-[(E)-2-thiophen-3-ylethenyl]quinoline

2-[(E)-2-thiophen-3-ylethenyl]quinoline

Cat. No.: B10801603
M. Wt: 237.32 g/mol
InChI Key: XYUNKJVCUWCFHM-FNORWQNLSA-N
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Description

2-[(E)-2-thiophen-3-ylethenyl]quinoline is a heterocyclic compound that combines a quinoline moiety with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit diverse chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-thiophen-3-ylethenyl]quinoline typically involves the coupling of a quinoline derivative with a thiophene derivative. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a thiophene-containing ketone under acidic conditions. Another approach is the Povarov reaction, which uses an aniline, an aldehyde, and an alkene in the presence of a Lewis acid catalyst to form the quinoline-thiophene structure .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions, and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can be applied to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-2-thiophen-3-ylethenyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(E)-2-thiophen-3-ylethenyl]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-thiophen-3-ylethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-[(E)-2-thiophen-3-ylethenyl]quinoline is unique due to the combination of the quinoline and thiophene rings, which imparts distinct electronic properties and enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

2-[(E)-2-thiophen-3-ylethenyl]quinoline

InChI

InChI=1S/C15H11NS/c1-2-4-15-13(3-1)6-8-14(16-15)7-5-12-9-10-17-11-12/h1-11H/b7-5+

InChI Key

XYUNKJVCUWCFHM-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CSC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CSC=C3

Origin of Product

United States

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